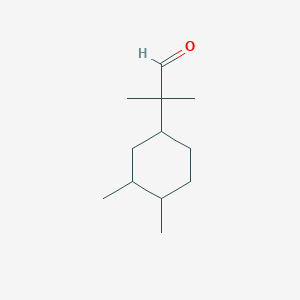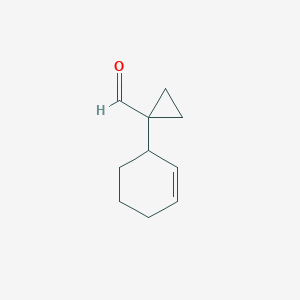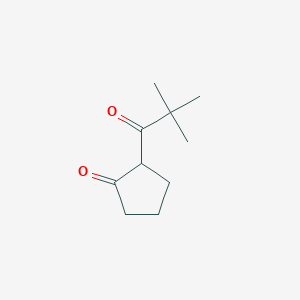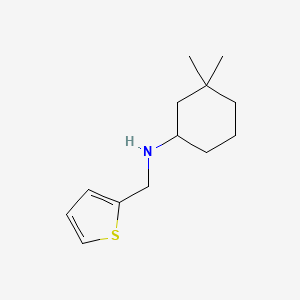amine](/img/structure/B13305093.png)
[(5-Bromothiophen-2-YL)methyl](cyclopropylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C9H12BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features a bromine atom at the 5-position of the thiophene ring and a cyclopropylmethylamine group attached to the 2-position via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylene Bridge: The brominated thiophene is then reacted with formaldehyde and a secondary amine, such as cyclopropylmethylamine, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for (5-Bromothiophen-2-YL)methylamine may involve continuous flow processes to ensure efficient and scalable synthesis. These methods typically use automated reactors and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromothiophen-2-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dehalogenated thiophene derivatives and reduced thiophene rings.
Aplicaciones Científicas De Investigación
(5-Bromothiophen-2-YL)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
(5-Bromothiophen-2-YL)methylamine can be compared with other thiophene derivatives, such as:
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a hexyl group instead of a cyclopropylmethyl group.
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a 2-methoxyethyl group instead of a cyclopropylmethyl group.
The uniqueness of (5-Bromothiophen-2-YL)methylamine lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H12BrNS |
|---|---|
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)6-11-5-7-1-2-7/h3-4,7,11H,1-2,5-6H2 |
Clave InChI |
AANRYTNNMCMODT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)


![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)



![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)


